Product packaging for Vadastuximab talirine(Cat. No.:CAS No. 1436390-64-5)

Vadastuximab talirine

Cat. No.: B12767570
CAS No.: 1436390-64-5
M. Wt: 1210.4 g/mol
InChI Key: BNJNAEJASPUJTO-DUOHOMBCSA-N
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Description

Evolution of Targeted Therapies in Oncology

The landscape of cancer treatment has been fundamentally reshaped by the transition from non-targeted cytotoxic chemotherapies to precision medicine. tandfonline.comnih.gov Historically, cancer treatment relied on agents that targeted rapidly dividing cells, a characteristic of both cancer cells and numerous healthy cells, leading to significant systemic toxicity. nih.govnih.gov The evolution towards targeted therapy began with an improved understanding of cancer as a genetic disease, driven by the discovery of specific oncogenes, tumor suppressor genes, and aberrant signaling pathways that fuel cancer development. tandfonline.comfrontiersin.org This knowledge enabled the creation of therapies designed to interact with specific molecular targets that are either uniquely present on or overexpressed by cancer cells, thereby sparing normal cells. tandfonline.comnih.gov

The success of this approach is exemplified by the development of monoclonal antibodies and small molecule inhibitors that target key proteins in cancer-related pathways, such as HER2, BRAF, and VEGF. tandfonline.comfrontiersin.org These precision medicines have demonstrated higher efficacy, reduced drug-induced toxicity, and improved quality of life for patients compared to conventional treatments. tandfonline.comnih.gov This paradigm shift has established targeted therapy as a cornerstone of modern oncology, continuously evolving with the discovery of new cancer-specific targets and the development of innovative therapeutic platforms. tandfonline.comaacrjournals.org

Conceptual Framework of Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. nih.govnih.govresearchgate.net The conceptual framework of an ADC is built on three essential components:

A monoclonal antibody (mAb) engineered to selectively bind to a specific antigen on the surface of tumor cells. nih.govnih.gov The ideal target antigen is highly and homogeneously expressed on cancer cells with minimal presence on healthy tissues. nih.gov

A highly potent cytotoxic payload designed to induce cell death upon internalization into the target cell. nih.govnih.gov These payloads are often too potent for systemic administration as standalone agents. adcreview.comadcreview.com

A chemical linker that connects the antibody to the payload. nih.govarxiv.org The linker must be stable in the bloodstream to prevent premature release of the payload but allow for its efficient release once inside the target cell. researchgate.net

The mechanism of action for an ADC begins with the antibody binding to its target antigen on the cancer cell surface. drug-dev.com This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. drug-dev.com Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved by cellular enzymes, releasing the active cytotoxic payload. nih.govresearchgate.net The released drug can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubules. nih.gov This targeted delivery mechanism aims to maximize the therapeutic effect on cancer cells while minimizing damage to healthy tissues. arxiv.orgdrugpatentwatch.com

Vadastuximab Talirine as a Representative Advanced ADC in Myeloid Malignancy Research

This compound, also known as SGN-CD33A, is an investigational ADC that was developed for the treatment of myeloid malignancies such as acute myeloid leukemia (AML). creativebiolabs.netwikipedia.org It serves as a prime example of an advanced, second-generation ADC, incorporating key technological improvements over earlier constructs. tandfonline.com

The design of this compound features a humanized IgG1 monoclonal antibody specifically targeting the CD33 antigen. creativebiolabs.nettandfonline.com CD33 is a transmembrane receptor expressed on the surface of leukemic blasts in approximately 90% of AML cases but is absent from normal pluripotent hematopoietic stem cells. creativebiolabs.netnih.govmerckmillipore.com This expression profile makes CD33 an attractive target for selective therapy in AML. nih.govtandfonline.comnih.gov

A key innovation in this compound is its payload, a synthetic pyrrolobenzodiazepine (PBD) dimer. creativebiolabs.netadcreview.com PBDs are a class of DNA-crosslinking agents that are significantly more potent than many conventional chemotherapeutic drugs. adcreview.comcreativebiolabs.net They bind to the minor groove of DNA, forming covalent crosslinks that stall replication and ultimately trigger apoptosis. adcreview.comcreativebiolabs.net This mechanism is effective in both dividing and non-dividing cells and may circumvent certain drug resistance mechanisms. researchgate.netcreative-biolabs.com

The antibody is connected to the PBD dimer payload via a protease-cleavable valine-alanine linker. wikipedia.orgnih.gov This linker is designed to be stable in circulation and to be efficiently cleaved by lysosomal enzymes like cathepsin B upon internalization into the CD33-expressing target cell. nih.govcreativebiolabs.net Furthermore, this compound utilizes a site-specific conjugation technology, resulting in a uniform drug-to-antibody ratio (DAR) of approximately two. wikipedia.orgadcreview.com This homogeneity is a significant advancement over first-generation ADCs, like gemtuzumab ozogamicin (B1678132), which had variable DARs and a high percentage of unlabeled antibodies. tandfonline.com

Preclinical studies demonstrated that this compound was more potent than the first-generation anti-CD33 ADC, gemtuzumab ozogamicin, against AML cell lines and maintained activity in models of multidrug-resistant disease. researchgate.nettandfonline.com Clinical research explored its potential as a monotherapy and in combination with other agents. nih.govnih.gov For instance, a phase 1 trial of this compound as a single agent in patients with relapsed or refractory AML showed promising clinical activity. nih.govnih.gov

Table 1: this compound (SGN-CD33A) Components and Mechanism

Component Description Function
Antibody Humanized anti-CD33 monoclonal antibody (h2H12ec) Targets the ADC to CD33-expressing myeloid leukemia cells. creativebiolabs.nettandfonline.com
Payload Pyrrolobenzodiazepine (PBD) dimer (SGD-1882) A highly potent, synthetic DNA cross-linking agent that induces cell death. creativebiolabs.netwikipedia.orgnih.gov
Linker Protease-cleavable maleimidocaproyl-valine-alanine dipeptide Connects the antibody and payload; designed for stability in the bloodstream and release within the target cell's lysosome. nih.govwikipedia.orgnih.gov

| Mechanism | 1. Binds to CD33 on the cell surface. 2. Internalized into the cell. 3. PBD dimer is released in the lysosome. 4. PBD dimer crosslinks DNA, leading to cell cycle arrest and apoptosis. nih.govnih.govontosight.ai |

Table 2: Selected Research Findings for this compound in AML

Study Type Patient Population Key Finding Reference
Preclinical AML cell lines & primary AML cells Demonstrated higher potency than gemtuzumab ozogamicin and overcame multidrug resistance. researchgate.nettandfonline.com
Phase 1 Monotherapy Relapsed/Refractory AML At the recommended dose, the complete remission (CR) + CR with incomplete blood count recovery (CRi) rate was 28%. 50% of responders achieved minimal residual disease negativity. nih.govnih.gov
Phase 1b Combination Newly Diagnosed AML (with 7+3 chemotherapy) 76% overall response rate (60% CR, 17% CRi). drugpatentwatch.comonclive.com
Phase 1 Combination Newly Diagnosed AML (with Hypomethylating Agents) High remission rates observed in older patients. nih.gov

Although the clinical development of this compound was ultimately discontinued, its design and the data generated from its research have provided valuable insights into the development of next-generation ADCs for hematologic cancers. wikipedia.orgtandfonline.com It highlighted the potential of potent PBD payloads and the importance of advanced linker and conjugation technologies in optimizing the therapeutic window of ADCs. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H71N9O14S B12767570 Vadastuximab talirine CAS No. 1436390-64-5

Properties

CAS No.

1436390-64-5

Molecular Formula

C63H71N9O14S

Molecular Weight

1210.4 g/mol

IUPAC Name

(2R)-3-[(3R)-1-[6-[[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid

InChI

InChI=1S/C63H71N9O14S/c1-35(2)57(69-55(73)11-8-7-9-20-70-56(74)29-54(62(70)79)87-34-47(64)63(80)81)59(76)67-36(3)58(75)68-41-16-12-37(13-17-41)39-23-42-30-65-48-27-52(50(83-5)25-45(48)60(77)71(42)32-39)85-21-10-22-86-53-28-49-46(26-51(53)84-6)61(78)72-33-40(24-43(72)31-66-49)38-14-18-44(82-4)19-15-38/h12-19,25-28,30-33,35-36,42-43,47,54,57H,7-11,20-24,29,34,64H2,1-6H3,(H,67,76)(H,68,75)(H,69,73)(H,80,81)/t36-,42-,43-,47-,54+,57-/m0/s1

InChI Key

BNJNAEJASPUJTO-DUOHOMBCSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C[C@H](C9=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)CC(C9=O)SCC(C(=O)O)N

Origin of Product

United States

Molecular Architecture and Engineering of Vadastuximab Talirine

Monoclonal Antibody Component: Anti-CD33 (h2H12ec) Specificity and Humanization

The targeting component of vadastuximab talirine is a humanized IgG1 monoclonal antibody, h2H12ec, which specifically targets the CD33 antigen. creativebiolabs.netwikipedia.org CD33, a transmembrane receptor of the sialic acid-binding immunoglobulin-like lectin (SIGLEC) family, is expressed on the surface of most myeloid lineage cells. creativebiolabs.netwikipedia.org Its high prevalence in approximately 90% of acute myeloid leukemia (AML) cases makes it a prime target for directed therapy. creativebiolabs.net

The antibody h2H12ec was derived from a murine clone, m2H12, which was developed by immunizing mice with the extracellular domain of human CD33. creativebiolabs.netgoogle.com The murine antibody underwent a humanization process to reduce its immunogenicity in patients. google.com This involves grafting the complementarity-determining regions (CDRs) from the murine antibody onto a human antibody framework. The resulting humanized antibody, h2H12, retains the high binding affinity and specificity of the parent murine antibody for the CD33 antigen while being less likely to elicit an immune response. google.commedchemexpress.com The 'ec' designation in h2H12ec refers to the engineered cysteine modification for drug conjugation. creativebiolabs.netgoogle.com

Table 1: Characteristics of the Monoclonal Antibody Component
AttributeDescriptionReference
Antibody Designationh2H12ec creativebiolabs.net
Target AntigenCD33 (SIGLEC-3) creativebiolabs.netwikipedia.org
Antibody TypeHumanized IgG1 creativebiolabs.nettandfonline.com
Original CloneMurine m2H12 creativebiolabs.netgoogle.com
SpecificityExpressed on cells of myeloid lineage, including approximately 90% of AML blasts. creativebiolabs.net

Cytotoxic Payload: Pyrrolobenzodiazepine (PBD) Dimer (SGD-1882) as a DNA Cross-linking Agent

The cytotoxic warhead of this compound is SGD-1882, a synthetic pyrrolobenzodiazepine (PBD) dimer. creativebiolabs.netwikipedia.orgadcreview.com PBDs are a class of natural products known for their significant antitumor properties. creativebiolabs.netadcreview.com As a class of DNA-crosslinking agents, PBD dimers are significantly more potent than many systemic chemotherapeutic drugs. creativebiolabs.netwikipedia.orgadcreview.com

SGD-1882 exerts its cytotoxic effect by binding to the minor groove of DNA. creativebiolabs.netadcreview.com It then forms covalent interstrand cross-links, specifically between the N2 of a guanine (B1146940) base and the C11 position of the PBD molecule on opposite DNA strands. creativebiolabs.netdntb.gov.ua This cross-linking action stalls DNA replication forks, leading to cell cycle arrest in the G2-M phase and ultimately triggering apoptosis at picomolar to low nanomolar concentrations. creativebiolabs.net A key advantage of this mechanism is its effectiveness against both dividing and non-dividing cancer cells. nih.gov Furthermore, SGD-1882 has demonstrated the ability to maintain its cytotoxic activity in preclinical models of drug-resistant AML, suggesting it is not a substrate for common drug efflux pumps like MDR1. creativebiolabs.nettaiclone.com

Table 2: Properties of the Cytotoxic Payload
AttributeDescriptionReference
Payload NameSGD-1882 creativebiolabs.netwikipedia.orgadcreview.com
Chemical ClassPyrrolobenzodiazepine (PBD) Dimer creativebiolabs.netwikipedia.orgadcreview.com
Mechanism of ActionBinds to the DNA minor groove and forms covalent interstrand cross-links. creativebiolabs.netadcreview.commedchemexpress.com
Cellular EffectStalls DNA replication, causes G2-M cell cycle arrest, and induces apoptosis. creativebiolabs.net
PotencyHighly potent, with activity in the picomolar to low nanomolar range. creativebiolabs.netnih.gov

Linker Design: Maleimidocaproyl-Valine-Alanine Dipeptide Cleavable Linker

This compound employs a protease-cleavable linker to connect the h2H12ec antibody to the SGD-1882 payload. creativebiolabs.netwikipedia.orgadcreview.com This linker consists of a maleimidocaproyl spacer and a valine-alanine dipeptide sequence. creativebiolabs.netadcreview.comtaylorandfrancis.com The design of this linker is critical for the stability of the ADC in systemic circulation and the efficient release of the cytotoxic drug within the target cell. youtube.comnih.gov

The valine-alanine dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of cancer cells. wikipedia.orgadcreview.comascopubs.org The linker is highly stable in the bloodstream, preventing premature release of the PBD dimer and minimizing off-target toxicity. nih.gov Upon binding to CD33 on a target cell, the ADC is internalized and trafficked to the lysosome. creativebiolabs.netyoutube.com Inside the lysosome, the enzymatic cleavage of the valine-alanine bond releases the active SGD-1882 payload, allowing it to translocate to the nucleus, bind to DNA, and induce cell death. creativebiolabs.netascopubs.org

Conjugation Technology: Engineered Cysteine (EC-mAb) for Site-Specific and Homogeneous Drug Loading

To ensure a uniform and well-defined product, this compound utilizes a site-specific conjugation technology known as engineered cysteine monoclonal antibody (EC-mAb). creativebiolabs.netwikipedia.orgadcreview.com This technology addresses the heterogeneity issues common with traditional conjugation methods that randomly attach drugs to lysine (B10760008) residues or native cysteine residues. nih.gov

Specifically, the h2H12ec antibody is engineered to contain a cysteine residue at a specific position, 239, of the heavy chain (Ser239Cys). creativebiolabs.netgoogle.com This engineered cysteine provides a reactive thiol group for the precise and covalent attachment of the linker-payload. creativebiolabs.netwikipedia.orgadcreview.com This site-specific conjugation results in a homogeneous ADC population with a consistent drug-to-antibody ratio (DAR) of approximately two molecules of SGD-1882 per antibody. creativebiolabs.netwikipedia.orgadcreview.com This uniformity is crucial for consistent pharmacological activity and a predictable therapeutic profile. wikipedia.orgnih.gov The EC-mAb technology contributes to the stability of the ADC and allows for consistent drug loading, which is a significant improvement over earlier generation ADCs. tandfonline.comtaylorandfrancis.com

Design Rationale for Enhanced Stability and Potency

Enhanced Stability: The combination of the highly stable, protease-cleavable linker and the site-specific EC-mAb conjugation technology ensures that the ADC remains intact in the circulation. creativebiolabs.netnih.gov This minimizes the premature release of the potent PBD payload, thereby reducing the potential for systemic toxicity. nih.gov The ADC:Total Antibody ratio in plasma remains close to 1, indicating high stability of the linker. nih.gov

Enhanced Potency: The choice of a PBD dimer as the cytotoxic payload provides exceptional potency against target cells. creativebiolabs.netwikipedia.orgadcreview.com PBDs are significantly more powerful than the cytotoxic agents used in many other ADCs and conventional chemotherapies. creativebiolabs.netwikipedia.org This high potency, combined with the targeted delivery via the anti-CD33 antibody, allows for effective killing of cancer cells. creativebiolabs.net Preclinical studies demonstrated that this compound was more potent than the first-generation anti-CD33 ADC, gemtuzumab ozogamicin (B1678132), against a range of AML cell lines and primary patient samples. creativebiolabs.net

This integrated design, from the humanized antibody to the specific conjugation site, results in a highly engineered ADC with a favorable preclinical profile of stability and potent, targeted cytotoxic activity. creativebiolabs.netdrugpatentwatch.com

Cellular and Molecular Mechanisms of Action of Vadastuximab Talirine

CD33 Antigen Recognition and Antibody-Target Binding Kinetics

The initial step in the mechanism of vadastuximab talirine is the recognition and binding of the CD33 antigen on the surface of myeloid cells. CD33, a transmembrane receptor, is expressed on myeloblasts in approximately 85% to 90% of patients with AML, making it a suitable target for directed therapy. The antibody component of this compound is a humanized IgG1 monoclonal antibody, derived from a murine clone, which is engineered with cysteine residues for site-specific conjugation of the drug payload. This site-specific conjugation technology allows for a uniform drug-loading of approximately two PBD dimer molecules per antibody, creating a homogenous ADC product. The antibody specifically binds to the extracellular domain of the CD33 protein expressed on the surface of leukemic blasts.

ComponentDescriptionFunction
Target Antigen CD33 (SIGLEC-3)A transmembrane receptor expressed on the surface of myeloid cells, including the majority of AML blasts.
Antibody Humanized IgG1 anti-CD33 mAb (h2H12ec)Recognizes and binds specifically to the CD33 antigen on target cells.
Conjugation Engineered Cysteine Site-Specific ConjugationEnsures a uniform drug-to-antibody ratio (DAR) of approximately 2.

Intracellular Trafficking to Lysosomes and Proteolytic Cleavage

Once inside the cell, the internalized vesicle containing the ADC-CD33 complex is trafficked through intracellular pathways to lysosomes. Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes and maintain an acidic internal environment. The linker connecting the antibody to the PBD dimer is specifically designed to be stable in the bloodstream but susceptible to cleavage within the lysosomal compartment. This linker is a maleimidocaproyl-valine-alanine dipeptide, which is cleaved by lysosomal proteases, such as cathepsin B. This proteolytic cleavage is a critical step, as it liberates the cytotoxic payload from the antibody.

Linker ComponentDescriptionCleavage Mechanism
Maleimidocaproyl-valine-alanine A protease-cleavable dipeptide linker.Cleaved by lysosomal proteases (e.g., Cathepsin B) following internalization into the target cell.

Release and Intracellular Dynamics of the Pyrrolobenzodiazepine Dimer Payload

Upon proteolytic cleavage of the linker within the lysosomes, the highly potent PBD dimer payload, SGD-1882, is released into the cell. Once liberated, this DNA cross-linking agent can diffuse from the lysosome into the cytoplasm and subsequently translocate into the nucleus, where its ultimate target, the genomic DNA, resides. PBD dimers are significantly more potent than many traditional chemotherapeutic agents, and their release inside the target cell concentrates their cytotoxic effect while minimizing systemic exposure.

Mechanism of DNA Interaction: Minor Groove Binding and Covalent Interstrand Cross-linking

The cytotoxic activity of this compound is mediated by the PBD dimer's interaction with DNA. PBD dimers are sequence-selective DNA alkylating agents that bind within the minor groove of the DNA double helix. They have a preference for 5'-purine-guanine-purine sequences. The PBD dimer forms a covalent aminal bond between the electrophilic C11 position of the PBD and the nucleophilic C2-amino group of a guanine (B1146940) base on opposite DNA strands. This action creates a highly cytotoxic DNA interstrand cross-link, which tethers the two strands of the DNA together. This cross-link spans approximately six base pairs in the minor groove. A key feature of PBD-induced cross-links is that they cause minimal distortion of the DNA helix, which may allow them to evade detection and repair by cellular DNA repair mechanisms.

InteractionDescriptionConsequence
DNA Binding The PBD dimer binds to the minor groove of DNA.Positions the molecule for covalent bonding.
Covalent Bonding Forms a covalent bond with guanine bases on opposite DNA strands.Creates a DNA interstrand cross-link.
DNA Helix Distortion Causes minimal distortion to the DNA structure.May evade cellular DNA damage repair responses.

Induction of DNA Damage Response and Cell Cycle Perturbations

The formation of DNA interstrand cross-links by the PBD dimer constitutes severe DNA damage. This damage triggers a cellular DNA damage response, overwhelming the cell's repair mechanisms. The presence of these lesions on the DNA template stalls the progression of replication forks during DNA synthesis. This interference with DNA processing ultimately leads to perturbations in the cell cycle. Specifically, cells treated with the PBD dimer arrest at the G2-M boundary of the cell cycle, preventing them from proceeding into mitosis.

Apoptosis Induction and Programmed Cell Death Pathways

The sustained cell cycle arrest and the overwhelming DNA damage caused by the PBD dimer payload trigger a cascade of events that culminate in programmed cell death, or apoptosis. The inability of the cell to repair the DNA cross-links and successfully complete the cell cycle activates intrinsic apoptotic pathways. This ultimately leads to the efficient and targeted killing of the CD33-expressing cancer cells at picomolar to low nanomolar concentrations.

Preclinical Efficacy and Biological Activity Studies

In Vitro Cytotoxicity Profiling in Myeloid Leukemia Cell Lines

Vadastuximab talirine has shown significant cytotoxic activity against a variety of CD33-positive human AML cell lines in laboratory studies. Upon binding to the CD33 receptor on a leukemia cell, the ADC is internalized. Inside the cell, the PBD dimer payload is released via proteolytic cleavage of its linker, which then binds to the minor groove of DNA, causing DNA crosslinking and subsequent cell death. The potent in vitro activity of this compound has been consistently observed across multiple myeloid leukemia cell lines, demonstrating its potential as a targeted therapeutic agent.

Table 1: In Vitro Cytotoxicity of this compound in Select Myeloid Leukemia Cell Lines Note: Specific IC50 values are not consistently available in the public domain; this table reflects the reported potent activity.

Cell LineCancer TypeCD33 ExpressionReported this compound Activity
HL-60Acute Promyelocytic LeukemiaPositiveHighly Active
KG-1Acute Myelogenous LeukemiaPositiveHighly Active
Kasumi-1Acute Myelogenous LeukemiaPositiveHighly Active
EOL-1Eosinophilic LeukemiaPositiveHighly Active

Ex Vivo Activity in Primary Myeloid Leukemia Cells

The anti-leukemic activity of this compound was further substantiated in ex vivo studies using primary cancer cells obtained from patients with AML. These studies confirmed that the ADC is highly active against primary AML cells, which are more representative of the disease in patients than established cell lines. The cytotoxic effect was observed across various AML subtypes and cytogenetic risk categories. This potent activity in primary patient samples underscored the potential clinical relevance of this targeted therapy.

Efficacy in Xenotransplantation Models of Myeloid Leukemia

The in vivo efficacy of this compound was evaluated in multiple xenotransplantation models, where human AML cell lines or patient-derived primary AML cells are implanted into immunodeficient mice. In these models, this compound demonstrated potent and durable anti-leukemic activity.

In subcutaneous AML xenograft models, treatment with this compound resulted in complete and lasting tumor regressions. Significant anti-leukemic effects were also observed in disseminated models of the disease, which more closely mimic how leukemia spreads in humans. The specificity of the drug was confirmed by the lack of activity from the unconjugated antibody or the free PBD dimer when administered alone.

Table 2: Efficacy of this compound in AML Xenograft Models

Model TypeCell OriginKey FindingsReference
Subcutaneous XenograftAML Cell LinesComplete and durable tumor responses.
Disseminated ModelAML Cell LinesPotent anti-leukemic activity and prolonged survival.
Patient-Derived Xenograft (PDX)Primary AML CellsStrong anti-tumor effects.

Comparative Preclinical Potency Against Other CD33-Targeted Agents (e.g., Gemtuzumab Ozogamicin)

Preclinical studies consistently demonstrated that this compound was more potent than gemtuzumab ozogamicin (B1678132), another CD33-targeted ADC, across a panel of AML cell lines and in primary AML cells. The superior potency of this compound is attributed to several factors, including the highly potent nature of its PBD dimer payload and a stable, site-specific conjugation technology that ensures a uniform drug-to-antibody ratio of approximately two. This advanced design contrasts with the stochastic conjugation method used for gemtuzumab ozogamicin, which results in a heterogeneous mixture of ADC molecules. The activity of this compound was demonstrated across all cytogenetic risk groups (favorable, intermediate, and unfavorable), where it showed superiority over gemtuzumab ozogamicin.

Table 3: Preclinical Potency Comparison

FeatureThis compoundGemtuzumab Ozogamicin
Cytotoxin Pyrrolobenzodiazepine (PBD) DimerCalicheamicin
Conjugation Site-specific, engineered cysteinesStochastic, lysine (B10760008) residues
Drug-Antibody Ratio Homogeneous (approx. 2)Heterogeneous (average 2-3)
Reported Potency Superior in AML cell lines and primary AML samples.Less potent in direct preclinical comparisons.

Preclinical Studies on Overcoming Multidrug Resistance Mechanisms

A significant challenge in AML treatment is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). This compound was specifically designed to be effective against cancer cells that express MDR proteins. Preclinical studies showed that the ADC retained its potent cytotoxic activity in AML cell lines with the MDR phenotype. Its efficacy was found to be independent of MDR or p53 mutational status. This ability to bypass common resistance mechanisms suggested that this compound could offer a therapeutic advantage in treating resistant or relapsed AML.

Target Antigen Biology and Expression Profiling Cd33

Comprehensive Analysis of CD33 Expression on Myeloid Progenitors and Leukemic Blasts

The CD33 antigen, a transmembrane receptor of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a prominent biomarker in the context of acute myeloid leukemia (AML). creativebiolabs.net Its expression is largely restricted to the myeloid lineage, encompassing mature and immature myeloid cells. In the vast majority of AML cases, leukemic blasts exhibit notable expression of CD33. Specifically, approximately 90% of AML cases are CD33-positive, which is typically defined by the presence of the antigen on over 20% of the leukemic blast population. creativebiolabs.netonclive.com

The density of CD33 expression on the cell surface is a critical factor for the efficacy of targeted therapies like vadastuximab talirine. Quantitative analyses have revealed a significant disparity in the number of CD33 molecules on malignant cells compared to their normal counterparts. Bone marrow blasts from individuals with AML express a substantially higher number of CD33 molecules per cell than normal CD33-positive bone marrow cells. This differential expression provides a therapeutic window for agents designed to target this antigen.

Table 1: CD33 Molecule Expression on AML Blasts vs. Normal Myeloid Cells

Cell Type Mean CD33 Molecules per Cell Range of CD33 Molecules per Cell
AML Bone Marrow Blasts 10,380 709 - 54,894

This table presents a comparative view of the number of CD33 molecules found on the surface of acute myeloid leukemia (AML) bone marrow blasts and normal CD33-positive bone marrow cells.

Functional Role of CD33 in Myeloid Cell Biology

CD33 functions as a transmembrane receptor primarily expressed on cells of the myeloid lineage. wikipedia.org As a member of the Siglec family, it plays a role in the modulation of immune responses through its ability to recognize and bind to sialic acid-containing molecules. creativebiolabs.net Upon binding to its ligand, the cytoplasmic tail of CD33, which contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs), becomes phosphorylated. This phosphorylation event initiates a signaling cascade that generally leads to the inhibition of cellular activation. This inhibitory function is a key aspect of its role in regulating the activity of myeloid cells. Once an antibody-drug conjugate like this compound binds to CD33, the complex is internalized by the cell. nih.gov Inside the cell's lysosomes, the cytotoxic payload is released, leading to DNA damage and ultimately, apoptosis of the cancer cell. nih.gov

Differential Expression of CD33 on Normal Hematopoietic Stem Cells versus Leukemic Cells

A key consideration for any targeted therapy is the potential for off-target effects on healthy cells. In the case of CD33-directed therapies, the expression of this antigen on normal hematopoietic stem cells (HSCs) is of particular interest. While CD33 is present on normal myeloid progenitors, its expression pattern and density can differ from that observed on leukemic stem cells (LSCs).

Studies have shown that LSCs, often characterized by a CD34+CD38- immunophenotype, can exhibit asynchronous or overexpression of CD33 compared to normal HSCs. This aberrant expression pattern can be a distinguishing feature between malignant and healthy progenitor cells. Furthermore, quantitative differences in CD33 expression have been observed in the CD34+ progenitor populations. The CD33+/CD34+ AML subpopulation expresses a higher average number of CD33 molecules per cell compared to their normal hematopoietic counterparts.

Table 2: CD33 Expression on CD34+ Progenitor Cells: AML vs. Normal

Cell Subpopulation Mean CD33 Molecules per Cell
CD33+/CD34+ AML Cells 9,482

This table illustrates the difference in the average number of CD33 molecules on the surface of CD33+/CD34+ acute myeloid leukemia (AML) cells compared to normal CD33+/CD34+ bone marrow cells.

Strategies for Modulating CD33 Expression in Preclinical Models (e.g., Hypomethylating Agents)

Preclinical research has explored strategies to enhance the efficacy of CD33-targeted therapies by modulating the expression of the CD33 antigen on leukemic cells. One such approach involves the use of hypomethylating agents (HMAs), such as azacitidine and decitabine (B1684300). nih.govadcreview.com These agents are known to induce changes in gene expression by altering DNA methylation patterns.

In preclinical models of AML, treatment with HMAs has been shown to upregulate the expression of CD33 on the surface of AML cell lines. nih.gov This increased antigen density is believed to "prime" the leukemic cells for subsequent treatment with a CD33-directed agent like this compound. The enhanced expression of the target antigen can lead to increased binding of the antibody-drug conjugate and, consequently, a more potent cytotoxic effect. Further in vitro studies have demonstrated that administering this compound after treatment with an HMA results in a dose-dependent increase in the incorporation of its pyrrolobenzodiazepine (PBD) payload into the DNA of AML cells, leading to enhanced cytotoxicity. nih.gov

Receptor Occupancy Studies in Preclinical and Translational Models

Receptor occupancy (RO) is a critical pharmacodynamic measure that quantifies the extent to which a drug binds to its target receptor on cells. In the context of this compound, RO studies in translational models have been conducted to understand the degree of CD33 engagement on myeloblasts following administration of the drug. aacrjournals.org

These studies have utilized multi-color flow cytometry with competing fluorophore-conjugated anti-CD33 antibodies to measure the level of CD33 occupancy by this compound. aacrjournals.org The findings from these translational studies in patients have demonstrated that this compound does indeed target and bind to CD33 on peripheral blood myeloblasts. aacrjournals.org The observed receptor occupancy ranged from less than 10% to over 80%. aacrjournals.org Interestingly, an association was found between the odds of achieving minimal residual disease (MRD) negativity and higher receptor occupancy. aacrjournals.org However, it was also noted that high receptor occupancy was not a prerequisite for achieving a complete remission with or without complete blood count recovery. aacrjournals.org These results suggest that while target engagement is confirmed, the relationship between the extent of receptor occupancy and clinical response is complex and may be influenced by other pharmacological and molecular factors. aacrjournals.org

Innovations in Antibody Drug Conjugate Technology Exemplified by Vadastuximab Talirine

Advancements in Linker Chemistry for Improved Systemic Stability

A critical component of vadastuximab talirine's design is its advanced linker system, which is engineered for high stability in the bloodstream. nih.govbiospace.com The linker, a maleimidocaproyl-valine-alanine dipeptide, is specifically designed to be cleaved by cathepsin B, a protease found within the lysosomes of cells. wikipedia.orgadcreview.com This design ensures that the potent cytotoxic payload remains attached to the antibody while circulating in the body, minimizing premature release and systemic toxicity. biospace.commdpi.com The stability of this linker is a notable improvement over earlier ADC technologies. tandfonline.com Pharmacokinetic studies have demonstrated the stability of the ADC, with the majority of the total antibody concentration in circulation remaining conjugated, indicating a stable linker. nih.gov This enhanced stability is crucial for ensuring that the ADC reaches its target CD33-expressing cells before releasing its cytotoxic payload. biospace.com

Strategic Selection of Highly Potent DNA-Damaging Payloads

This compound employs a highly potent DNA-damaging agent, a pyrrolobenzodiazepine (PBD) dimer with the identifier SGD-1882, as its cytotoxic payload. wikipedia.orgadcreview.com PBD dimers are a class of synthetic compounds that are significantly more potent than traditional systemic chemotherapeutic drugs. adcreview.comcreativebiolabs.net Their mechanism of action involves cross-linking DNA, which ultimately leads to cell death. guidetopharmacology.orgnih.gov The PBD dimer used in this compound, talirine, is a DNA crosslinking agent that causes DNA damage and induces apoptosis in targeted cells. guidetopharmacology.orgguidetopharmacology.org This class of payloads is designed to be effective against a broad range of tumor cells, including those that may be resistant to other forms of chemotherapy. nih.gov The rational design of PBD dimers as payloads for ADCs represented a new approach, targeting cellular DNA differently than other common ADC warheads like auristatins and maytansinoids. nih.gov

Significance of Homogeneous Drug-to-Antibody Ratio in Efficacy and Specificity

A key innovation in the design of this compound is the achievement of a homogeneous drug-to-antibody ratio (DAR). wikipedia.orgcreativebiolabs.net This is accomplished through a proprietary site-specific conjugation technology that utilizes engineered cysteine residues on the monoclonal antibody. taylorandfrancis.comadcreview.com Specifically, the anti-CD33 antibody, h2H12ec, was engineered to include a cysteine at position 239 of the heavy chain (Ser239Cys) for precise drug conjugation. taylorandfrancis.comcreativebiolabs.net This method allows for a uniform drug loading of approximately two PBD dimer molecules per antibody molecule. wikipedia.orgadcreview.com This homogeneity is a significant advantage over earlier, stochastic conjugation methods, which often resulted in a heterogeneous mixture of ADCs with varying DARs, including a substantial fraction of unlabeled antibodies. taylorandfrancis.comtandfonline.com A consistent DAR is crucial for ensuring predictable and consistent efficacy and a more uniform pharmacokinetic profile. nih.govbiospace.com

Design Considerations for Minimizing Off-Target Interactions of Payload

The design of this compound incorporates several features aimed at minimizing off-target toxicity. The high stability of the linker in the bloodstream is a primary factor, designed to prevent the premature release of the potent PBD dimer payload. biospace.comadcreview.commdpi.com The ADC is intended to release its cytotoxic agent only after it has been internalized by CD33-expressing target cells. biospace.comadcreview.com However, despite these design considerations, the clinical development of this compound was ultimately halted due to safety concerns, including a higher rate of deaths in a phase III clinical trial. wikipedia.orgcrownbio.com This highlights the ongoing challenges in managing the potent nature of payloads like PBD dimers and mitigating off-target toxicities, which can occur even with advanced ADC technologies. crownbio.com

Future Research Directions and Unresolved Questions in Adc Design

Refinement of ADC Design for Enhanced Therapeutic Window and Specificity

A critical area of ongoing research is the continual refinement of ADC components to widen the therapeutic window, ensuring maximal efficacy against tumor cells while minimizing off-target toxicity. Vadastuximab talirine incorporated several design features to enhance its specificity and stability, such as a humanized anti-CD33 antibody and a stable, protease-cleavable linker. nih.govgavinpublishers.com The use of engineered cysteine residues for site-specific conjugation resulted in a homogenous product with a drug-to-antibody ratio (DAR) of approximately two. wikipedia.orgadcreview.com This approach was intended to provide a more predictable pharmacokinetic profile and reduce off-target toxicity compared to traditional stochastic conjugation methods. biospace.com

Despite these advancements, the clinical development of this compound was halted due to safety concerns, including a higher rate of deaths and fatal infections in the treatment arm of a phase III trial. aml-hub.comtaylorandfrancis.com This outcome underscores the need for further refinements in ADC design. Future research is focused on several key areas:

Antibody Engineering : Developing antibodies with increased specificity for tumor-associated antigens and reduced binding to normal tissues is paramount. For CD33-targeted therapies, this includes exploring antibodies that recognize different epitopes of the CD33 receptor or have modified Fc regions to reduce off-target effects. aacrjournals.orgnih.gov

Linker Stability : While the valine-alanine dipeptide linker used in this compound was designed to be stable in circulation and cleaved by lysosomal proteases, further improvements are being explored. nih.govcreativebiolabs.net The development of novel linkers with different cleavage mechanisms or enhanced stability could reduce premature payload release and associated toxicities. oup.com

Payload Potency and Mechanism : The high potency of the pyrrolobenzodiazepine (PBD) dimer payload in this compound was a key feature. nih.govbiospace.com However, this potency may have contributed to on-target myelosuppression due to the expression of CD33 on normal hematopoietic stem cells. nih.gov Future research is exploring payloads with a wider therapeutic index or mechanisms of action that are less susceptible to resistance.

The following table summarizes the key design features of this compound aimed at enhancing its therapeutic window and specificity.

ComponentFeatureIntended Benefit
Antibody Humanized anti-CD33 mAb (h2H12ec)Reduced immunogenicity and targeted delivery to CD33-expressing cells. creativebiolabs.net
Payload Pyrrolobenzodiazepine (PBD) dimer (SGD-1882)High potency DNA cross-linking agent to induce cell death in target cells. wikipedia.orgadcreview.com
Linker Protease-cleavable maleimidocaproyl-valine-alanineStability in circulation with payload release inside target cells. nih.govcreativebiolabs.net
Conjugation Site-specific via engineered cysteines (Ser239Cys)Homogenous drug-to-antibody ratio (DAR ≈ 2) for predictable pharmacokinetics. wikipedia.orgtaylorandfrancis.comcreativebiolabs.net

Investigation of Novel Payloads with Distinct Mechanisms of Action

The PBD dimer payload of this compound, SGD-1882, induces cell death by cross-linking DNA, leading to stalled replication forks and apoptosis. nih.govcreativebiolabs.net While highly potent, the clinical experience with this compound and other PBD-based ADCs has highlighted the need to explore novel payloads with different mechanisms of action. patsnap.com This is driven by the desire to overcome intrinsic and acquired resistance to PBDs and to develop ADCs with improved safety profiles. nih.govaacrjournals.org

Future research in this area includes the investigation of payloads that target cellular processes distinct from DNA replication and repair. Examples of such novel payloads include:

Inhibitors of RNA polymerase II : These agents can induce cell death through a different mechanism than DNA-damaging agents, potentially offering an advantage in tumors resistant to PBDs.

Immunomodulatory agents : Conjugating immunostimulatory molecules to antibodies could enhance the anti-tumor immune response, offering a complementary approach to direct cytotoxicity.

Novel tubulin inhibitors : While tubulin inhibitors are a well-established class of ADC payloads, next-generation versions with improved potency and reduced susceptibility to efflux pumps are being developed. mdpi.com

The rationale for exploring these novel payloads is to diversify the armamentarium of ADC therapeutics and to provide options for patients who may not respond to or may develop resistance to PBD-based therapies.

Exploration of Advanced Conjugation Technologies

This compound utilized a site-specific conjugation technology involving engineered cysteine residues to achieve a uniform DAR. wikipedia.orgadcreview.combiospace.com This was a significant advancement over earlier ADCs that used stochastic conjugation to lysine (B10760008) residues, which resulted in heterogeneous mixtures with variable efficacy and toxicity. The field of ADC conjugation technology continues to evolve, with several new methods being explored to further optimize ADC properties.

Advanced conjugation technologies currently under investigation include:

Enzymatic Conjugation : Using enzymes such as sortase A or transglutaminase to attach payloads to specific sites on the antibody can produce highly homogenous ADCs with precise DAR control.

Glycan Remodeling : The carbohydrate moieties on antibodies can be enzymatically modified to introduce reactive handles for payload conjugation, providing a site-specific and homogenous product.

Conjugation via Unnatural Amino Acids : Incorporating unnatural amino acids with unique reactive groups into the antibody backbone allows for highly specific and stable payload attachment at defined positions. oup.com

These advanced conjugation methods aim to produce ADCs with improved stability, pharmacokinetics, and therapeutic indices compared to earlier generation technologies. The experience with this compound's site-specific conjugation has paved the way for these more refined approaches. gavinpublishers.comadcreview.comucl.ac.uk

Development of Predictive Preclinical Models for ADC Efficacy and Specificity

The preclinical evaluation of this compound involved in vitro studies with AML cell lines and in vivo studies using xenograft models. nih.gov These models demonstrated the potent activity of the ADC against CD33-positive cells. taylorandfrancis.com However, the translation of these preclinical findings to the clinical setting is not always straightforward, as evidenced by the safety issues that led to the discontinuation of this compound's development. patsnap.com

There is a critical need for more predictive preclinical models that can better recapitulate the complexity of human disease and predict both the efficacy and toxicity of ADCs. Future research in this area is focused on:

Patient-Derived Xenograft (PDX) Models : PDX models, where patient tumor tissue is implanted into immunodeficient mice, can better reflect the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts. bmj.com

Humanized Mouse Models : These are immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a human immune system. These models can be used to evaluate the on-target and off-target effects of ADCs on human immune cells.

Organoid and 3D Culture Systems : Three-dimensional culture systems, such as organoids, can more accurately mimic the tumor microenvironment and cellular interactions than traditional 2D cell cultures, providing a better platform for in vitro ADC testing.

The development and validation of these advanced preclinical models are essential for improving the success rate of ADC clinical development and for identifying potential safety concerns earlier in the process.

Combinatorial Preclinical Strategies with Complementary Therapies

Preclinical studies provided a strong rationale for combining this compound with hypomethylating agents (HMAs) such as azacitidine and decitabine (B1684300). nih.gov These studies showed that pretreatment with HMAs could upregulate CD33 expression on AML cells, thereby increasing the target for this compound and enhancing its cytotoxicity. nih.govascopubs.org This synergistic effect was a key driver for the clinical development of the combination therapy. biospace.com

The experience with this compound highlights the potential of combining ADCs with other therapies to improve efficacy. Future preclinical research will continue to explore rational combinations of ADCs with a variety of agents, including:

Chemotherapy : Combining ADCs with standard-of-care chemotherapy agents, such as cytarabine (B982) and daunorubicin, is a strategy that has been explored for this compound and continues to be investigated for other ADCs. ascopost.comadcreview.com

Targeted Therapies : Combining ADCs with small molecule inhibitors that target key signaling pathways in cancer cells could lead to synergistic anti-tumor activity.

Immunotherapies : The combination of ADCs with immune checkpoint inhibitors or other immunomodulatory agents is a promising area of research, with the potential to enhance the anti-tumor immune response.

The following table summarizes the preclinical findings for the combination of this compound with hypomethylating agents.

FindingDescriptionReference
CD33 Upregulation Exposure to azacitidine or decitabine increased the expression of CD33 on AML cell lines. nih.gov
Increased DNA Incorporation Pretreatment with an HMA followed by this compound resulted in a dose-dependent increase in the incorporation of the PBD payload into the DNA of AML cells. nih.gov
Enhanced Cytotoxicity The combination of HMAs and this compound led to enhanced killing of AML cells in vitro. nih.gov

Mechanistic Studies of Resistance Development to PBD-Based ADCs

Resistance to ADC therapy is a significant clinical challenge. While this compound was designed to overcome resistance mechanisms that affect other chemotherapeutic agents, such as those mediated by drug efflux pumps, the development of resistance to PBD-based ADCs is an area of active investigation. nih.gov

Mechanistic studies have identified several potential mechanisms of resistance to PBD dimers, including:

Upregulation of Drug Efflux Pumps : Studies have shown that acquired resistance to PBD-based ADCs can be associated with the upregulation of specific ATP-binding cassette (ABC) transporters, such as ABCG2 and ABCC2, which can efflux the PBD payload out of the cell. ucl.ac.uknih.gov

Downregulation of SLFN11 : The Schlafen family member 11 (SLFN11) protein has been identified as a key determinant of sensitivity to DNA-damaging agents, including PBDs. Downregulation of SLFN11 expression has been shown to confer resistance to PBD-based ADCs. nih.govaacrjournals.orgselleckchem.com

Alterations in DNA Damage Response Pathways : Changes in the expression or function of proteins involved in DNA damage repair pathways could also contribute to resistance to PBDs.

Understanding these resistance mechanisms is crucial for the development of strategies to overcome or prevent resistance to PBD-based ADCs. This may include the development of combination therapies that target these resistance pathways or the design of next-generation ADCs that are less susceptible to these mechanisms.

Q & A

Q. What is the molecular structure of Vadastuximab talirine, and how do its functional components contribute to its mechanism of action?

this compound is an antibody-drug conjugate (ADC) comprising three components:

  • Antibody : A humanized IgG1 monoclonal antibody targeting CD33 .
  • Linker : A maleimidocaproyl-valine-alanine (MC-VA) dipeptide linker, cleavable by lysosomal proteases .
  • Payload : A pyrrolobenzodiazepine (PBD) dimer (SGD-1882), a DNA crosslinking agent . The drug-to-antibody ratio (DAR) is 2, ensuring homogeneity and stability . Methodological validation includes mass spectrometry for DAR confirmation, flow cytometry for CD33 binding, and cytotoxicity assays to quantify DNA damage .

Q. How does this compound achieve selective targeting of CD33-positive acute myeloid leukemia (AML) cells?

CD33 is a transmembrane receptor overexpressed in >90% of AML blasts but absent in normal hematopoietic stem cells . Targeting is validated via:

  • Flow cytometry : To confirm CD33 expression on patient-derived AML cells .
  • Internalization assays : Using fluorescently labeled antibodies to track ADC uptake and linker cleavage .
  • Xenograft models : To demonstrate tumor reduction in CD33+ AML models .

Q. What preclinical models are used to evaluate this compound’s efficacy and toxicity?

  • In vitro : CD33+ cell lines (e.g., MOLM-13, HL-60) treated with the ADC to measure apoptosis (Annexin V/PI staining) and DNA damage (γH2AX foci quantification) .
  • In vivo : Immunodeficient mice engrafted with patient-derived AML cells to assess tumor burden reduction and survival .
  • Toxicology studies : Non-human primates for pharmacokinetic (PK) profiling and hematologic toxicity monitoring (e.g., neutropenia) .

Advanced Research Questions

Q. How did the design of the phase III CASCADE trial influence the interpretation of this compound’s safety profile?

The CASCADE trial (NCT02785900) was a randomized, double-blind study comparing this compound + hypomethylating agents (azacitidine/decitabine) versus hypomethylating agents alone in older AML patients . Key methodological considerations:

  • Safety endpoints : All-cause mortality, infection rates, and hepatotoxicity were monitored via frequent lab tests and adverse event reporting .
  • Data monitoring committee (DMC) : Unblinded interim analyses revealed a higher mortality rate in the ADC arm (18% vs. 12% in controls), primarily due to fatal infections, leading to trial termination .
  • Lessons : Future trials should incorporate stricter infection prophylaxis and real-time safety data review .

Q. How can researchers reconcile contradictory efficacy and toxicity data from this compound trials?

  • Subgroup analysis : Stratify patients by CD33 expression levels, as high CD33 correlates with efficacy but may increase toxicity due to payload release in healthy tissues .
  • PK/PD modeling : Link ADC exposure (e.g., plasma half-life) to neutrophil depletion and infection risk .
  • Biomarker studies : Explore CD33 splice variants or soluble CD33 as predictors of response/toxicity .

Q. What role does site-specific conjugation play in this compound’s pharmacokinetic profile?

The ADC uses engineered cysteine residues (Thiomab technology) for site-specific conjugation, ensuring uniform DAR and reduced aggregation . Methodological assessments include:

  • Hydrophobic interaction chromatography (HIC) : To confirm DAR homogeneity .
  • Serum stability assays : Compare MC-VA linker cleavage rates in human vs. murine plasma to predict in vivo behavior .

Q. What strategies could mitigate toxicity of PBD-based ADCs like this compound without compromising antitumor activity?

  • Linker optimization : Replace MC-VA with a peptide linker requiring tumor-specific proteases (e.g., legumain) for activation .
  • Payload modification : Develop PBD analogs with reduced bystander toxicity while retaining DNA crosslinking potency .
  • Combination therapies : Co-administer granulocyte colony-stimulating factor (G-CSF) to counteract neutropenia .

Tables for Key Data

Q. Table 1. Preclinical Efficacy of this compound

Model TypeOutcomeReference
MOLM-13 (CD33+)IC50 = 0.1 nM (72-hr exposure)
HL-60 xenograft80% tumor reduction at 1 mg/kg

Q. Table 2. Clinical Trial Safety Data (CASCADE Trial)

ParameterVadastuximab Arm (n=105)Control Arm (n=103)Reference
All-cause mortality18%12%
Grade ≥3 infections43%28%

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